molecular formula C15H13N3 B14083133 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole CAS No. 1025-89-4

5-Methyl-1,3-diphenyl-1H-1,2,4-triazole

Cat. No.: B14083133
CAS No.: 1025-89-4
M. Wt: 235.28 g/mol
InChI Key: GDYDLKDQIOOXJY-UHFFFAOYSA-N
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Description

5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization with an appropriate reagent . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield and scalability . These methods often utilize heterogeneous catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as aromatase, which is involved in the synthesis of estrogen . This inhibition can lead to reduced proliferation of cancer cells. The compound’s ability to form hydrogen bonds with various targets enhances its pharmacokinetic and pharmacological properties .

Properties

CAS No.

1025-89-4

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-methyl-1,3-diphenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)17-18(12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

GDYDLKDQIOOXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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